
3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine
Descripción general
Descripción
“3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine” is a chemical compound with the molecular formula C10H10N2 . It has an average mass of 158.200 Da and a monoisotopic mass of 158.084396 Da .
Molecular Structure Analysis
The molecular structure of “3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine” consists of a pyridine ring attached to a pyrrole ring via a methylene bridge . The pyrrole ring is substituted at the 1-position with a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine” include a density of 1.0±0.1 g/cm3, a boiling point of 276.5±15.0 °C at 760 mmHg, and a flash point of 121.0±20.4 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
Catalysis and Polymerization
- A study by Benade et al. (2011) explored the use of pyridine derivatives as catalysts in the vinyl-addition polymerization of norbornene. Complexes with pyridine ligands, similar in structure to "3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine," were used to produce high molecular weight polynorbornenes with narrow molecular weight distributions. The catalysts' performance was influenced by both the metal center and the nature of the ligand, highlighting the potential of such pyridine derivatives in polymer synthesis (Benade et al., 2011).
Organic Synthesis and Medicinal Chemistry
Davis et al. (1992) described a methodology involving the reaction of β-(lithiomethyl)azines with nitriles to synthesize pyrrolo-pyridines, among other heterocycles. This work demonstrates the synthetic versatility of pyridine derivatives in accessing complex heterocyclic structures, which are prevalent in many bioactive compounds (Davis et al., 1992).
Carbone et al. (2013) synthesized novel nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating significant antitumor activity in models of diffuse malignant peritoneal mesothelioma. These findings underscore the potential therapeutic applications of pyridine and pyrrole containing compounds in cancer treatment (Carbone et al., 2013).
Material Science and Sensors
- Nolan et al. (2006) developed Zinpyr sensors, where derivatives of pyridine combined with pyrrole groups were utilized to create fluorescent Zn(II) sensors with midrange affinity. These compounds, including modifications of pyridine and pyrrole, were effective in biological imaging applications, demonstrating the utility of such structures in developing chemical sensors (Nolan et al., 2006).
Coordination Chemistry
- Ouizem et al. (2015) synthesized new ligands based on pyridine and pyrazol-1-ylmethyl substituents for coordination chemistry with lanthanides. These ligands, structurally related to "3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine," showed promise in developing complexes with potential applications in materials and catalysis (Ouizem et al., 2015).
Propiedades
IUPAC Name |
3-methyl-2-(pyrrol-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-10-5-4-6-12-11(10)9-13-7-2-3-8-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAIFDLMAUICBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



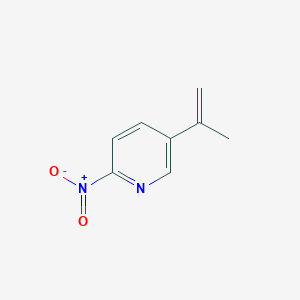
![3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1428766.png)


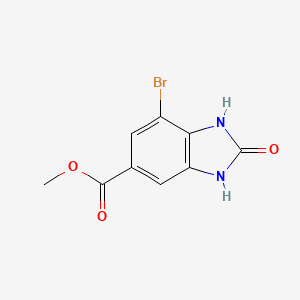
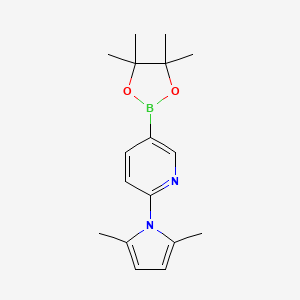
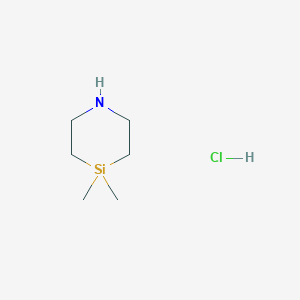
![Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride](/img/structure/B1428776.png)


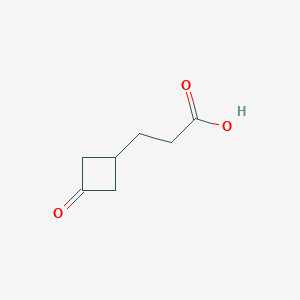
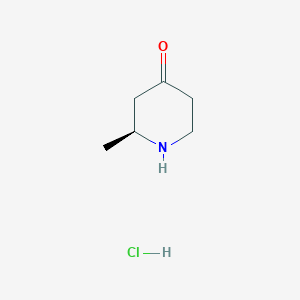
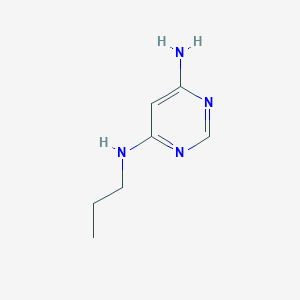
![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)